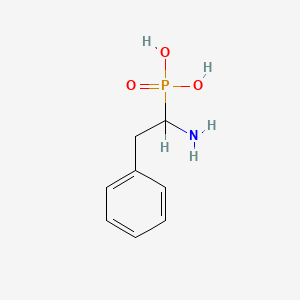

(1-Amino-2-phenylethyl)phosphonic acid

Description

Contextualization within Non-Proteinogenic α-Aminophosphonic Acid Chemistry

(1-Amino-2-phenylethyl)phosphonic acid is a prominent member of the class of compounds known as α-aminophosphonic acids. These are synthetic analogues of the naturally occurring α-amino acids, which are the fundamental building blocks of proteins. The defining structural feature of an α-aminophosphonic acid is the replacement of the planar carboxylic acid group (-COOH) of an amino acid with a tetrahedral phosphonic acid moiety [-P(O)(OH)₂]. nih.govnih.gov This substitution distinguishes them as "non-proteinogenic," meaning they are not incorporated into proteins during cellular synthesis.

The chemistry of non-proteinogenic α-aminophosphonic acids is a significant area of focus in both organic and medicinal chemistry. nih.gov Their structural similarity to proteinogenic amino acids allows them to interact with biological systems, often acting as mimics or antagonists. tandfonline.com The synthesis of these compounds, including their various derivatives, is a field of active research, with numerous methods developed over the decades to create them in racemic or stereoselective forms. nih.govmsu.ru

Significance as a Phosphonic Acid Bioisostere of Phenylalanine

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of medicinal chemistry. orientjchem.org this compound serves as a classic example of a phosphonic acid bioisostere of the essential proteinogenic amino acid, L-phenylalanine. chemicalbook.com

In this specific case, the phosphonic acid group acts as a surrogate for the carboxylic acid group found in phenylalanine. nih.gov While the two groups differ in terms of their geometry, size, and acidity, the phosphonic acid's tetrahedral structure is thought to mimic the high-energy tetrahedral transition state of peptide bond hydrolysis. This feature is a key contributor to the biological activity of many α-aminophosphonic acids, particularly as enzyme inhibitors. mdpi.com The replacement of the carboxyl group with a phosphonic acid group can lead to compounds with altered physicochemical properties and potentially enhanced or modified biological activity.

Table 1: Comparative Physicochemical Properties of L-Phenylalanine and this compound

| Property | L-Phenylalanine | This compound |

| IUPAC Name | 2-Amino-3-phenylpropanoic acid msu.ru | This compound nih.gov |

| Molecular Formula | C₉H₁₁NO₂ wikipedia.org | C₈H₁₂NO₃P nih.gov |

| Molar Mass | 165.19 g/mol wikipedia.org | 201.16 g/mol nih.gov |

| Acidity (pKa) | 1.83 (carboxyl), 9.13 (amino) wikipedia.org | 0.71 (Predicted) chemicalbook.com |

| Structure | Contains a planar carboxyl group nih.gov | Contains a tetrahedral phosphonic acid group nih.gov |

| Solubility in Water | 26.9 g/L msu.ru | Water soluble chemicalbook.com |

Overview of Academic Research Trajectories and Multidisciplinary Relevance

Research into this compound and related compounds has followed several key trajectories, highlighting its multidisciplinary importance. A primary area of investigation is its role as an enzyme inhibitor. As the phosphonic analogue of phenylalanine, it has been shown to be a specific competitive inhibitor of phenylalanyl-tRNA synthetase, an enzyme crucial for protein synthesis. chemicalbook.comscilit.com It also demonstrates inhibitory activity against other enzymes, such as phenylalanine-ammonia lyase, a key enzyme in plant metabolism, and carboxypeptidase A. nih.govchemicalbook.com

The broader class of α-aminophosphonic acids, for which this compound is a key example, has found applications across diverse fields:

Medicinal Chemistry : These compounds are explored as potential therapeutic agents, including anticancer, antibacterial, antiviral, and neuroactive agents. nih.govtandfonline.comorientjchem.org Their ability to act as enzyme antagonists makes them valuable leads in drug discovery. tandfonline.com

Agrochemistry : Certain aminophosphonic acids and their derivatives have been developed as herbicides and plant growth regulators. nih.govtandfonline.com

Materials Science : Aminomethylenephosphonic acids are utilized as corrosion inhibitors for metals and as highly effective chelating agents in water purification and treatment processes. orientjchem.org

The synthesis of optically active enantiomers of this compound is another critical research focus, as the biological and biochemical effects are often dependent on the specific stereochemistry of the molecule. chemicalbook.com

Table 2: Summary of Research Applications for this compound and Related Aminophosphonates

| Research Area | Specific Application / Finding | Relevant Compounds |

| Enzyme Inhibition | Competitive inhibitor of phenylalanyl-tRNA synthetase. chemicalbook.comscilit.com | This compound |

| Inhibitor of phenylalanine-ammonia lyase. chemicalbook.com | This compound | |

| Inhibitor of carboxypeptidase A. nih.gov | S(+)-(1-amino-2-phenylethyl)phosphonic acid | |

| Medicinal Chemistry | Investigated as potential anticancer, antibiotic, and antiviral agents. nih.govmdpi.com | α-Aminophosphonic acids |

| Agrochemistry | Used as herbicides and plant growth regulators. nih.govtandfonline.com | Aminophosphonates |

| Industrial Chemistry | Serve as corrosion inhibitors and water treatment agents. orientjchem.org | Aminomethylenephosphonic acids |

Structure

3D Structure

Properties

IUPAC Name |

(1-amino-2-phenylethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCNOURLMNHAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273467 | |

| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-00-1 | |

| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-phenylethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control of 1 Amino 2 Phenylethyl Phosphonic Acid and Its Derivatives

Classical Synthetic Routes to α-Aminophosphonic Acids

Traditional methods for preparing α-aminophosphonic acids, including (1-amino-2-phenylethyl)phosphonic acid, often prioritize accessibility and yield of the racemic product. These routes are foundational and widely utilized for producing bulk quantities for further study or resolution.

The Kabachnik-Fields reaction is a prominent one-pot, three-component condensation for the synthesis of α-aminophosphonates. wikipedia.orgpsu.eduorganic-chemistry.org This reaction typically involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602). nih.gov For the synthesis of a this compound derivative, this would involve the condensation of ammonia (B1221849) (or an ammonia source like benzyl (B1604629) carbamate), phenylacetaldehyde (B1677652), and a dialkyl phosphite (e.g., diethyl phosphite). core.ac.uk

The reaction mechanism can proceed through two primary pathways, depending on the reactants and conditions. nih.govnih.gov

Imine Pathway: The reaction between the amine and the carbonyl compound (phenylacetaldehyde) forms an imine intermediate. Subsequent nucleophilic addition of the dialkyl phosphite to the carbon-nitrogen double bond of the imine yields the α-aminophosphonate. wikipedia.orgnih.govnih.gov Kinetic studies and in situ IR spectroscopy have often indicated the involvement of the imine intermediate. nih.govnih.gov

α-Hydroxyphosphonate Pathway: Alternatively, the dialkyl phosphite can first add to the carbonyl group of phenylacetaldehyde to form an α-hydroxyphosphonate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to give the final α-aminophosphonate product. nih.gov The preferred pathway can be influenced by the nucleophilicity of the amine and the electrophilicity of the carbonyl compound. semanticscholar.org

The reaction can be performed without catalysts, particularly under microwave conditions, but is often accelerated by Lewis or Brønsted acids. organic-chemistry.orgsemanticscholar.org Subsequent hydrolysis of the resulting phosphonate (B1237965) ester under acidic conditions yields the final this compound.

Table 1: Reactants in Kabachnik-Fields Synthesis of this compound Derivatives

| Component | Example Compound | Role in Reaction |

| Amine | Ammonia, Benzyl carbamate | Source of the amino group |

| Carbonyl | Phenylacetaldehyde | Provides the 2-phenylethyl backbone |

| Phosphorus Reagent | Diethyl phosphite, Dimethyl phosphite | Source of the phosphonate group |

Multi-step syntheses offer an alternative to one-pot reactions, allowing for the isolation of intermediates and potentially greater control over the reaction sequence. A common strategy involves the initial phosphorylation of a carbonyl compound followed by the introduction and reduction of a nitrogen-containing functional group.

One such pathway for this compound begins with the reaction of phenylacetaldehyde with a phosphorus reagent like triethyl phosphite to form an α-hydroxyphosphonate, specifically diethyl (1-hydroxy-2-phenylethyl)phosphonate. The hydroxyl group is then converted into a better leaving group and substituted with an azide. Subsequent reduction of the α-azidophosphonate, for example through catalytic hydrogenation, yields the desired α-aminophosphonate ester.

Another approach involves the synthesis of an α-ketophosphonate, such as diethyl (2-phenyl-1-oxoethyl)phosphonate. This intermediate can be converted to an oxime by reaction with hydroxylamine. The oxime is then reduced to the primary amine, affording the α-aminophosphonate. A related method uses β-enamino phosphonate intermediates which are subsequently reduced to yield the saturated aminophosphonate. scilit.com These multi-step procedures, while more laborious, provide versatile routes to the target molecule and its derivatives. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Strategies

Given that the biological functions of α-aminophosphonic acids are highly dependent on their absolute configuration, significant research has been dedicated to developing methods for obtaining enantiomerically pure forms of these compounds. acs.org

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for establishing chirality. rsc.org This strategy is applied to prochiral precursors of this compound, such as α-enamidophosphonates or α-iminophosphonates. acs.orgrsc.org

A highly effective approach involves the asymmetric transfer hydrogenation (ATH) of α-oxophosphonates. nih.govnih.gov For example, a diisopropyl α-oxophosphonate precursor can be reduced using a Noyori-type catalyst, which is a ruthenium complex with a chiral diamine ligand. This reaction produces highly enantioenriched α-hydroxyphosphonates, often with enantiomeric excesses (ee) of 98% or greater. nih.govnih.gov These chiral α-hydroxyphosphonates are valuable intermediates that can be converted into the corresponding α-aminophosphonic acids. nih.gov

Alternatively, direct asymmetric hydrogenation of α-iminophosphonates or their N-acyl derivatives can be achieved using chiral transition metal catalysts. acs.orgtandfonline.com Complexes of rhodium, ruthenium, and palladium with various chiral phosphine (B1218219) ligands have been successfully employed. acs.orgrsc.org For instance, palladium-catalyzed hydrogenation of α-iminophosphonates has been shown to provide optically active α-aminophosphonates with up to 99% ee. acs.org

Table 2: Examples of Asymmetric Hydrogenation for α-Aminophosphonate Synthesis

| Precursor Type | Catalyst System | Product Type | Reported Enantiomeric Excess (ee) | Reference |

| α-Oxophosphonates | Noyori-type Ru-catalyst | α-Hydroxyphosphonates | ≥98% | nih.gov, nih.gov |

| α-Iminophosphonates | Palladium-based catalyst | α-Aminophosphonates | 91-99% | acs.org |

| α-Enamidophosphonates | Rhodium-based catalyst | α-Aminophosphonates | ≤99% | rsc.org |

A classical and widely used method for resolving a racemic mixture is through the formation of diastereomeric salts. nih.gov This technique is applicable to the resolution of racemic this compound. The process involves reacting the racemic acid with a single enantiomer of a chiral base, a resolving agent, in a suitable solvent. libretexts.org

Commonly used resolving agents include naturally occurring chiral compounds like (R,R)-tartaric acid or chiral amines such as (R)- or (S)-1-phenylethylamine. nih.govgavinpublishers.com The reaction yields a pair of diastereomeric salts, for example, the ((R)-acid•(R)-base) salt and the ((S)-acid•(R)-base) salt. These diastereomers possess different physical properties, most importantly, different solubilities. libretexts.org This solubility difference allows for the selective crystallization of the less soluble diastereomer from the solution. nih.gov

The crystallized salt is then separated by filtration. Finally, the optically pure aminophosphonic acid is recovered by treating the separated diastereomeric salt with a strong acid or base to break the ionic bond and remove the resolving agent. This method's effectiveness can be influenced by the choice of solvent and crystallization conditions. core.ac.uk

Chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The separation is based on the differential interactions between the enantiomers of the analyte and a chiral stationary phase (CSP). nih.gov

A variety of CSPs are commercially available and have been developed for the resolution of chiral compounds. These include:

Polysaccharide-based CSPs: These are derived from cellulose (B213188) or amylose (B160209) that have been coated or bonded to a silica (B1680970) support. They are broadly applicable but may require derivatization of polar analytes. researchgate.net

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They are often effective for compounds containing aromatic rings. bgb-analytik.com

Macrocyclic Glycopeptide CSPs: Chiral selectors like teicoplanin or vancomycin (B549263) are particularly effective for separating the enantiomers of polar and ionic compounds, such as underivatized amino acids and their phosphonic analogues. sigmaaldrich.com The Astec CHIROBIOTIC T column, which uses teicoplanin, is well-suited for the direct separation of native amino acid enantiomers and would be a strong candidate for resolving this compound. sigmaaldrich.com

The choice of mobile phase, including its composition and the use of acidic or basic additives, is crucial for optimizing the separation by influencing the ionization state of both the analyte and the CSP, thereby affecting the interactions that lead to chiral recognition. researchgate.net

Advanced Synthetic Approaches for Structural Diversity

The pursuit of novel this compound derivatives with tailored properties has led to the development of advanced synthetic strategies. These methods move beyond classical approaches to offer greater control over molecular architecture and enable the creation of structurally diverse analogues. Key areas of progress include the strategic use of highly reactive intermediates like 2H-azirines, the implementation of efficient continuous flow processes for precursor synthesis, and the rational design of substituted analogues to explore structure-activity relationships.

Utilization of 2H-Azirines in Phosphonate Synthesis

The reaction of phosphorus-substituted 2H-azirines with various nucleophiles has emerged as a potent and regioselective method for synthesizing α-aminophosphonic acid derivatives. nih.govnih.govscilit.com This strategy leverages the high reactivity of the strained three-membered azirine ring. The addition of a nucleophile to the C=N double bond of the 2H-azirine initially forms an aziridine (B145994) intermediate. nih.gov The subsequent ring-opening of this intermediate dictates the final product structure.

The nature of the nucleophile is a critical determinant of the reaction's outcome. For instance, the addition of aliphatic alcohols like methanol (B129727) or ethanol (B145695) to 2H-azirine phosphonates typically leads to the formation of α-aminophosphonate acetals. nih.gov Conversely, employing nucleophiles such as 2,2,2-trifluoroethanol, phenols, or thiols results in the formation of allylic α-aminophosphonates in good to high yields. nih.govnih.gov This regioselective process represents a significant advancement in the synthesis of allylic α-aminophosphorus derivatives. nih.gov

The stereochemistry of the reaction can be controlled, with nucleophilic addition often occurring diastereoselectively from the less sterically hindered face of the azirine ring. nih.govresearchgate.net This stereoselective addition has been demonstrated with Grignard reagents, heterocyclic amines, and benzenethiol, yielding functionalized aziridines that serve as versatile intermediates for α- and β-aminophosphorus compounds. acs.org

Table 1: Nucleophilic Addition to 2H-Azirine Phosphonates and Resulting Products

| Starting Material | Nucleophile | Product Type | Reference |

| 2H-Azirine Phosphine Oxide/Phosphonate | Aliphatic Alcohols (e.g., Methanol) | α-Aminophosphine Oxide/Phosphonate Acetals | nih.gov |

| 2H-Azirine Phosphine Oxide/Phosphonate | 2,2,2-Trifluoroethanol, Phenols, Thiols | Allylic α-Aminophosphine Oxides/Phosphonates | nih.govnih.gov |

| 2H-Azirine Phosphonate/Phosphine Oxide | Grignard Reagents | Aziridine-2-phosphonate/phosphine oxide | acs.org |

| 2H-Azirine Phosphonate/Phosphine Oxide | Heterocyclic Amines, Benzenethiol | Functionalized Aziridines | acs.org |

Continuous Flow Methodologies for Phosphonate Precursors

Continuous flow chemistry offers a powerful alternative to traditional batch processing for the synthesis of α-aminophosphonate precursors, providing enhanced efficiency, safety, and scalability. escholarship.org This methodology allows for rapid multistep transformations by compartmentalizing reactions in a continuous stream, an approach not easily achieved in conventional flask-based synthesis. escholarship.org

An assembly-line synthesis of α-aminophosphonates has been developed using a thin-film reactor. escholarship.org In this system, simple starting materials are continuously fed into the reactor, where they gain molecular complexity as they move through the flow system. This process leverages facile in-situ solvent exchange to improve reaction efficiency. Remarkably, this thin-film processing method can produce α-aminophosphonates with a residence time of only 443 seconds, achieving a production rate of 3.22 grams per hour. escholarship.org

Flow technology has also been applied to the on-demand synthesis of phosphoramidites, which are key precursors for oligonucleotide synthesis. chemistryviews.org This approach avoids the need for lengthy manual synthesis and storage of these often-unstable precursors. chemistryviews.org Substrates are passed through a functionalized resin within the flow setup, where they are rapidly converted to the desired phosphoramidite (B1245037) products in near-quantitative yields within minutes. chemistryviews.org While demonstrated for oligonucleotide precursors, this principle of on-demand flow synthesis holds significant potential for the generation of various phosphonate precursors, streamlining access to these important building blocks.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Phosphonate Precursors

| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis | Reference |

| Reaction Time | Can be several hours | As low as a few minutes | escholarship.orgchemistryviews.org |

| Scalability | Often challenging | More readily scalable | escholarship.org |

| Process Control | More variable | Precise control over parameters | escholarship.org |

| Safety | Handling of unstable intermediates can be risky | Improved safety due to small reaction volumes | mdpi.com |

| Efficiency | May require intermediate purification steps | Can integrate multiple steps, reducing workup | escholarship.org |

Rational Design and Synthesis of Substituted Analogues

The rational design and synthesis of substituted analogues of this compound are crucial for developing compounds with specific biological or material properties. By systematically modifying the core structure, researchers can probe the effects of various substituents on function.

One major strategy is the functionalization of existing α-aminophosphonate scaffolds. For example, tetrasubstituted α-aminophosphonates have been synthesized by taking advantage of the acidic proton adjacent to the phosphorus atom. nih.gov This allows for the introduction of a wide range of alkyl, allyl, or benzyl groups in a highly diastereoselective manner. nih.gov

Another powerful approach is the three-component Kabachnik-Fields reaction, which condenses an amine, an aldehyde (such as benzaldehyde), and a phosphite to form α-aminophosphonates. researchgate.net This reaction is highly versatile and has been used to create a library of derivatives, including those with hydroxyphenylamino substituents. researchgate.net Similarly, the aza-Pudovik reaction, involving the addition of a dialkyl phosphite to an imine, provides another route to diverse α-aminophosphonates. nih.gov

The synthesis of analogues with specific functionalities, such as fluorine atoms or additional amino acid moieties, has also been a focus. researchgate.netmdpi.com Incorporating fluorine can dramatically alter the electronic and biological properties of the parent compound. researchgate.net Furthermore, creating hybrid molecules that combine the aminophosphonate core with other bioactive fragments, such as amino acids or metallocarbonyl complexes, represents a sophisticated strategy for generating novel chemical entities. mdpi.comnih.gov For instance, (aminomethyl)benzylphosphonates have been synthesized and subsequently complexed with iron and ruthenium to create new organometallic phosphonates. nih.gov These approaches underscore the broad scope for creating structural diversity within this important class of compounds.

Table 3: Examples of Synthesized Substituted Analogues

| Analogue Type | Synthetic Method | Key Feature | Reference |

| Tetrasubstituted α-Aminophosphonates | Alkylation of α-lithiated phosphonates | Introduction of a fourth substituent at the α-carbon | nih.gov |

| Hydroxyphenylamine Phosphonates | Kabachnik-Fields Reaction | Incorporation of substituted phenol (B47542) rings | researchgate.net |

| N-Substituted α-Amino-gem-bisphosphonates | Three-component reaction | Two phosphonate groups on the α-carbon | mdpi.com |

| (Aminomethyl)benzylphosphonates | Multi-step synthesis from α,α'-dihaloxylene | Positional isomers of the aminomethylbenzyl group | nih.gov |

| Fluorine-Substituted α-Aminophosphonates | Addition to sulfinyl imines | Incorporation of fluorine atoms | nih.gov |

Biochemical Characterization and Enzyme Interaction Profiles

Inhibition of Carboxypeptidases by (1-Amino-2-phenylethyl)phosphonic Acid

This compound has been identified as an effective inhibitor of the metalloexopeptidase Carboxypeptidase A (CPA). nih.govcolab.ws This enzyme typically cleaves the C-terminal amino acid from polypeptide chains, showing a preference for residues with large hydrophobic side chains, such as phenylalanine. semanticscholar.orgvirginia.edu The inhibitory action of APEP is rooted in its ability to mimic the substrate and interact directly with key components of the enzyme's active site.

Research has demonstrated that this compound binds to Carboxypeptidase A in a 1:1 ratio. nih.govcolab.ws This specific binding stoichiometry indicates the formation of a well-defined enzyme-inhibitor complex. Spectroscopic studies involving a cobalt(II)-substituted version of CPA have been instrumental in confirming this direct, equimolar interaction. nih.govcolab.ws The inhibitor occupies the active site, preventing the binding and subsequent hydrolysis of natural polypeptide substrates.

The active site of Carboxypeptidase A contains a crucial zinc ion (or a substituted metal ion like cobalt) that is essential for its catalytic activity. proteopedia.org this compound is proposed to bind directly to this metal ion. nih.govcolab.ws The interaction is thought to occur through the phosphonate (B1237965) group (-PO(OH)₂) of the inhibitor. nih.govcolab.ws This mode of binding, where the phosphonate coordinates with the active site metal, mimics the tetrahedral transition state of the normal peptide hydrolysis reaction, making APEP a potent transition-state analogue inhibitor. semanticscholar.org An X-ray diffraction study of the complex formed between CPA and the (S)-(+)-enantiomer of the inhibitor has provided structural confirmation of this interaction at a resolution of 0.23 nm. semanticscholar.org

Carboxypeptidase A possesses a hydrophobic pocket in its active site, often referred to as the S1 pocket, which confers substrate specificity. nih.govcolab.wsproteopedia.org This pocket preferentially accommodates large, nonpolar side chains of C-terminal amino acids. proteopedia.org In the enzyme-inhibitor complex, the aromatic phenyl group of this compound is proposed to sit within this S1 hydrophobic pocket. nih.govcolab.ws This interaction anchors the inhibitor in the correct orientation for the phosphonate group to coordinate with the metal ion. A unique aspect of this binding is that the S'1 site of the enzyme remains accessible, allowing for the formation of a ternary complex with other molecules, such as L-Phenylalanine, that can bind to this adjacent site. nih.govcolab.ws

Inhibition of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.org this compound, as a phenylalanine analogue, acts as an inhibitor of PAL. nih.gov

The enantiomers of this compound (referred to as PheP) have been shown to inhibit the activity of PAL from potato tuber tissue in vitro. nih.gov The nature of the inhibition is dependent on the concentration of the inhibitor. nih.gov At lower concentrations, the inhibition is competitive, meaning the inhibitor directly competes with the substrate (L-phenylalanine) for binding to the active site. nih.gov As the concentration of the D-PheP enantiomer increases, the inhibition pattern shifts from competitive to mixed, then non-competitive, and finally to uncompetitive. nih.gov L-PheP demonstrates either competitive or mixed-type inhibition depending on its concentration. nih.gov

The inhibition constants (Ki) for the competitive range have been determined, highlighting the affinity of the inhibitors for the enzyme. nih.gov It is noted that these Ki values are valid within a specific concentration range of the substrate L-phenylalanine, as the enzyme does not strictly follow Michaelis-Menten kinetics. nih.gov

| Inhibitor | Ki Value (M) |

|---|---|

| L-(-)-APEP | 6.5 x 10⁻⁶ |

| D-(+)-APEP | 5.3 x 10⁻⁵ |

| D,L-APEP (racemic) | 1.6 x 10⁻⁵ |

The inhibition of PAL by this compound is stereoselective, with the different enantiomers exhibiting distinct affinities for the enzyme. nih.gov The L-(-)-enantiomer (equivalent to (S)-APEP) shows a significantly lower Ki value (6.5 µM) compared to the D-(+)-enantiomer (equivalent to (R)-APEP) (53 µM). nih.gov This indicates that the enzyme's active site has a higher affinity for the L-enantiomer, which corresponds to the stereochemistry of the natural substrate, L-phenylalanine. nih.gov The unnatural D-enantiomers of amino acids are known to be competitive inhibitors of PAL, which aligns with these findings. wikipedia.org The racemic mixture of D,L-PheP presents an intermediate Ki value. nih.gov

Investigation of Covalent Binding Mechanisms to MIO Cofactor

This compound is a known inhibitor of L-phenylalanine ammonia-lyase (PAL), an enzyme that utilizes the 4-methylideneimidazole-5-one (MIO) cofactor. nih.gov The catalytic mechanism of MIO-containing enzymes involves the cofactor acting as a potent electrophile. wikipedia.org In the case of PAL, the reaction is initiated by a nucleophilic attack on the MIO group by the substrate, L-phenylalanine, leading to the formation of a covalent substrate-cofactor intermediate. frontiersin.org This intermediate facilitates the elimination of ammonia to produce trans-cinnamic acid. wikipedia.orgebi.ac.uk

There are two primary proposals for this mechanism: one involves the nucleophilic attack by the substrate's amino group on the MIO cofactor, while another suggests an attack by the aromatic ring of L-phenylalanine. frontiersin.orgebi.ac.uk Both pathways converge on the formation of a covalent adduct that is crucial for catalysis. The electrophilicity of the MIO group is enhanced by its position within the active site, where it is stabilized by the dipole moments of several alpha-helices. wikipedia.org

Inhibition of PAL by this compound, an analogue of the natural substrate L-phenylalanine, is characterized as competitive. nih.gov This mode of inhibition implies that the inhibitor binds reversibly to the enzyme's active site, competing with the substrate for access to the MIO cofactor and surrounding catalytic residues. While the natural substrate forms a covalent bond with MIO to proceed with the reaction, a competitive inhibitor typically functions by occluding the active site through non-covalent interactions. Therefore, this compound disrupts the catalytic cycle by preventing the initial covalent binding step between L-phenylalanine and the MIO cofactor, rather than by forming a covalent bond itself.

Modulation of Phenylpropanoid Biosynthesis in Plant Systems

The phenylpropanoid pathway is a critical metabolic route in plants, responsible for the synthesis of a wide array of secondary metabolites, including flavonoids, lignin, and phytoalexins. The first and rate-limiting step of this pathway is catalyzed by L-phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to trans-cinnamic acid. wikipedia.orgfrontiersin.org By controlling this initial step, PAL regulates the total flow of carbon from the shikimate pathway into phenylpropanoid metabolism. frontiersin.org

This compound has been identified as a potent inhibitor of PAL. nih.gov As a structural analogue of L-phenylalanine, it acts as a competitive inhibitor of the enzyme. nih.gov The inhibitory effects have been demonstrated on PAL isolated from potato tuber tissue, with distinct inhibition constants (Ki) for its different stereoisomers. nih.gov

| Inhibitor (Stereoisomer) | Inhibition Constant (Ki) |

| L-(-)-PheP | 6.5 x 10-6 M |

| D-(+)-PheP | 5.3 x 10-5 M |

| D,L-PheP | 1.6 x 10-5 M |

Table 1: Inhibition constants (Ki) of this compound (PheP) enantiomers against L-phenylalanine ammonia-lyase from potato tuber tissue. nih.gov

By inhibiting PAL, this compound effectively modulates the biosynthesis of all downstream phenylpropanoid products. This makes it a valuable chemical tool for studying the physiological roles of the phenylpropanoid pathway in plant development, defense mechanisms against pathogens, and responses to environmental stressors like UV radiation and nutrient deficiency. wikipedia.orgfrontiersin.org

Interaction with Aminopeptidases

Inhibitory Activity against Alanyl Aminopeptidases (hAPN, pAPN)

Phosphonic acid analogues of phenylalanine are recognized as inhibitors of M1 family metalloaminopeptidases, such as human alanyl aminopeptidase (B13392206) (hAPN or CD13) and porcine alanyl aminopeptidase (pAPN). These enzymes play significant roles in various physiological processes, and their inhibition is a target for therapeutic intervention.

Studies on libraries of phenylalanine and homophenylalanine phosphonic acid derivatives have demonstrated their inhibitory potential against both hAPN and pAPN. While direct inhibitory constants for this compound are not specified in the reviewed literature, the general structure-activity relationship for this class of compounds indicates that the aminophosphonate moiety is crucial for activity. The inhibitory constants for related phenylalanine derivatives are typically in the micromolar range for pAPN and can reach the submicromolar range for hAPN. The interaction involves the phosphonate group coordinating with the active site metal ion and the phenyl ring occupying the S1 hydrophobic pocket of the enzyme.

Inhibition of Leucine (B10760876) Aminopeptidases (e.g., Bovine Lens LAP, Plasmodium falciparum M17 LAP)

This compound and its analogues are also effective inhibitors of M17 family leucine aminopeptidases (LAPs). These enzymes are crucial for protein turnover and are considered drug targets, particularly the M17 LAP from the malaria parasite Plasmodium falciparum (PfM17LAP). acs.orgnih.gov

Phosphinate dipeptide analogues containing a phenylalanine phosphonic moiety have been identified as potent, tight-binding inhibitors of PfM17LAP, with inhibitory constants superior to the natural inhibitor bestatin. acs.org Similarly, various aminophosphonates are known to inhibit PfM17LAP with potencies ranging from the nanomolar to micromolar range. acs.org These compounds act as dual inhibitors, where the phosphonate group chelates the zinc ions in the enzyme's active site, and the side chain specifically binds to the S1 pocket. acs.org

Bovine lens leucine aminopeptidase (blLAP), a prototypical M17 aminopeptidase, is also inhibited by phosphonic acid-containing transition-state analogues. L-leucinephosphonic acid, a related compound, is a competitive inhibitor of blLAP with a Ki of 0.23 μM. marquette.edu The binding of these inhibitors involves interaction with both metal ions in the dinuclear active site, highlighting the importance of the phosphonate group for potent inhibition. marquette.eduresearchgate.net

Mimicry of Transition State Intermediate in Protease Catalysis

A key mechanistic feature of this compound and related phosphonate inhibitors is their ability to act as transition-state analogues. During the hydrolysis of a peptide bond by a metalloprotease, the enzymatic attack on the carbonyl carbon of the scissile bond leads to the formation of a transient, tetrahedral intermediate. This high-energy transition state is stabilized by the enzyme's active site.

The phosphonic acid group possesses a stable tetrahedral geometry that closely mimics this transient tetrahedral intermediate. acs.orgmarquette.edu In these inhibitor molecules, the phosphorus atom is structurally equivalent to the central carbon atom of the tetrahedral intermediate in the natural substrate. marquette.edu This structural mimicry allows the inhibitor to bind to the enzyme's active site with high affinity, often orders of magnitude tighter than the substrate itself. The enzyme recognizes the inhibitor as the transition state it is designed to stabilize, leading to potent and often reversible, competitive inhibition. marquette.edu

Role of Phosphonic Acid Group in Zinc Metalloprotease Coordination

The phosphonic acid moiety is a highly effective zinc-binding group (ZBG) and plays a central role in the inhibition of zinc metalloproteases, including both M1 and M17 aminopeptidases. acs.orgnih.gov These enzymes utilize one or two zinc ions in their active sites to catalyze peptide bond hydrolysis.

In dinuclear metallopeptidases like bovine lens LAP and the aminopeptidase from Aeromonas proteolytica, crystallographic and spectroscopic studies have shown that the phosphonate group of the inhibitor interacts directly with both metal ions. marquette.edu For example, in the complex with L-leucinephosphonic acid, one phosphonate oxygen atom interacts with the first zinc ion (Zn1), a second phosphonate oxygen bridges the two metal ions, and the N-terminal amine of the inhibitor coordinates with the second zinc ion (Zn2). marquette.edu This extensive coordination network displaces the catalytic water molecule and stabilizes the inhibitor within the active site, accounting for its potent inhibitory activity. In monometallic zinc proteases like carboxypeptidase A, the phosphonate group also binds directly to the single zinc ion in the active site. nih.gov This ability to effectively chelate the catalytic zinc ion(s) is a defining feature of the inhibitory mechanism of phosphonate-based metalloprotease inhibitors. acs.org

Inhibition of Other Amino Acid-Related Enzymes

As a structural analogue of an amino acid, this compound and similar compounds have been investigated for their effects on various enzymes central to bacterial and human cellular processes.

Action on Alanine Racemase and D-Alanine:D-Alanine Ligase

While direct inhibitory data for this compound on alanine racemase and D-alanine:D-alanine ligase is not extensively documented, studies on closely related phosphonic acid analogues reveal a strong potential for this class of compounds to target these bacterial enzymes. For instance, DL-(1-Amino-2-propenyl)phosphonic acid is a potent inhibitor of alanine racemases from Pseudomonas aeruginosa and Streptococcus faecalis, as well as the D-Ala:D-Ala ligase from S. faecalis nih.gov. Similarly, various β-chloro-α-aminoethyl)phosphonic acids have demonstrated strong inhibitory effects on these enzymes nih.gov. These findings suggest that phosphonate analogues of amino acids are effective at disrupting key enzymes in bacterial cell wall synthesis, though specific studies on the 2-phenyl derivative are required for confirmation.

Inhibition of Human Farnesyl Pyrophosphate Synthase (hFPPS)

Human farnesyl pyrophosphate synthase (hFPPS) is a critical enzyme in the mevalonate pathway, responsible for producing precursors for essential molecules like sterols and ubiquinones uniprot.org. It is a major target for nitrogen-containing bisphosphonates used in treating bone-resorption disorders frontiersin.orgnih.govnih.gov. While direct inhibition of hFPPS by this compound has not been characterized, its derivative, rac‐diethyl (1‐amino‐2‐phenylethyl)phosphonate, has been utilized as a reactant in the synthesis of novel compounds designed to inhibit enzymes within this pathway. This indicates the utility of the this compound scaffold in developing new inhibitors targeting the biosynthesis of isoprenoids.

Broader Biochemical Impact as Amino Acid Antimetabolites

The primary mechanism of action for this compound is its function as an amino acid antimetabolite, where it mimics a natural amino acid, thereby interfering with normal metabolic processes.

Competition with Natural Amino Acids for Active Sites

This compound is a specific competitive inhibitor of phenylalanyl-tRNA synthetase nih.gov. This enzyme is crucial for protein synthesis, as it attaches phenylalanine to its corresponding tRNA molecule dovepress.com. By mimicking phenylalanine, this compound competes for the enzyme's active site, thereby blocking the normal protein synthesis pathway nih.gov.

The compound also inhibits L-phenylalanine ammonia-lyase (PAL), an enzyme found in plants and fungi. The inhibition is complex and concentration-dependent, shifting from competitive to uncompetitive as the concentration of the inhibitor increases nih.gov. The L(-)-enantiomer was found to be a more potent competitive inhibitor than the D(+)-enantiomer nih.gov.

| Enzyme | Inhibitor Enantiomer | Inhibition Constant (Ki) | Type of Inhibition | Source |

|---|---|---|---|---|

| L-phenylalanine ammonia-lyase | L-PheP | 6.5 x 10-6 M | Competitive | nih.gov |

| L-phenylalanine ammonia-lyase | D-PheP | 5.3 x 10-5 M | Competitive | nih.gov |

| L-phenylalanine ammonia-lyase | D,L-PheP | 1.6 x 10-5 M | Competitive | nih.gov |

Physiological Activity Modulation in Model Biological Systems

The ability of this compound and its analogues to inhibit essential enzymes translates to broader physiological effects. The inhibition of phenylalanyl-tRNA synthetase points to potential antimicrobial activity, as disrupting protein synthesis is a common mechanism for antibiotics semanticscholar.org. Analogues such as (β-chloro-α-aminoethyl)phosphonic acids have been noted for their antibacterial potential, although their efficacy can be limited by cellular uptake nih.gov. The inhibition of L-phenylalanine ammonia-lyase in plants suggests that this compound could modulate plant physiology, potentially affecting pathways involved in growth, development, and defense nih.gov.

Structure Activity Relationship Sar Studies of 1 Amino 2 Phenylethyl Phosphonic Acid Analogues

Influence of Absolute Stereochemistry on Biological Potency

The three-dimensional arrangement of substituents around the chiral center of (1-Amino-2-phenylethyl)phosphonic acid plays a pivotal role in its biological activity. The distinct spatial orientation of the amino, phenyl, and phosphonic acid groups dictates the molecule's ability to fit into the active site of target enzymes, leading to significant differences in inhibitory potency between enantiomers.

Enantiomeric Selectivity in Enzyme Inhibition

Research has consistently demonstrated that the biological activity of this compound is highly dependent on its absolute stereochemistry. Enzymes, being chiral macromolecules, often exhibit a strong preference for one enantiomer over the other. This enantiomeric selectivity is a direct consequence of the specific and highly ordered interactions required for binding and inhibition.

A notable example of this selectivity is observed in the inhibition of L-phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the deamination of L-phenylalanine to cinnamic acid. Studies on PAL from potato tuber tissue have shown a clear distinction in the inhibitory constants (Ki) of the enantiomers of this compound, referred to as PheP. The L(-)-enantiomer was found to be a more potent inhibitor than the D(+)-enantiomer. nih.gov The Ki value for the L(-)-enantiomer was 6.5 µM, whereas the D(+)-enantiomer exhibited a Ki of 53 µM. nih.gov This near 8-fold difference in potency underscores the enzyme's preference for the L-configuration, which mirrors the stereochemistry of its natural substrate, L-phenylalanine.

Table 1: Inhibition Constants (Ki) of this compound Enantiomers against L-Phenylalanine Ammonia-Lyase

| Compound | Enantiomer | Inhibition Constant (Ki) (µM) |

| This compound | L(-) | 6.5 nih.gov |

| This compound | D(+) | 53 nih.gov |

| This compound | Racemic (D,L) | 16 nih.gov |

Analysis of Chirality-Driven Binding Orientations

The differential inhibitory activity of enantiomers can be attributed to their distinct binding orientations within the enzyme's active site. X-ray crystallography studies have provided atomic-level insights into how chirality governs these interactions. An investigation into the binding of (S)-(+)-(1-Amino-2-phenylethyl)phosphonic acid to carboxypeptidase A revealed the intricate details of its binding mode. nih.gov

The study showed that the inhibitor binds in the active site with its phosphonate (B1237965) group interacting directly with the catalytic zinc ion in a monodentate fashion. nih.gov Furthermore, the phosphonate oxygen atoms form hydrogen bonds with the guanidinium (B1211019) group of an arginine residue (Arg127), while the amino group of the inhibitor establishes a hydrogen bond with a glutamate (B1630785) residue (Glu270) in one of the observed orientations. nih.gov The phenyl ring of the inhibitor occupies the S1 hydrophobic pocket of the enzyme. nih.gov This precise network of interactions is only possible when the inhibitor possesses the correct stereochemistry, highlighting the critical role of chirality in achieving a stable and inhibitory binding conformation. The structural analysis of this enzyme-inhibitor complex provides a clear rationale for the observed enantiomeric selectivity. nih.gov

Effects of Phenyl Ring Substitutions on Enzyme Affinity

Modification of the phenyl ring of this compound through the introduction of various substituents has been a key strategy to probe the electronic and steric requirements of the enzyme's binding pocket and to modulate the inhibitor's affinity.

Halogenation (Fluorine, Bromine) and its Impact on Inhibition Constants

The introduction of halogen atoms, such as fluorine and bromine, onto the phenyl ring can significantly alter the electronic properties and binding interactions of the inhibitor. While specific inhibition constants for halogenated derivatives of this compound are not extensively reported in the readily available literature, studies on closely related phosphonic acid analogues of phenylglycine provide valuable insights into the potential effects of halogenation. For these phenylglycine analogues, the introduction of fluorine and other substituents on the phenyl ring has been shown to result in moderate inhibitory activity against enzymes like potato L-phenylalanine ammonia-lyase.

Positional Isomerism and Steric Hindrance Effects

For instance, in studies of related substituted phosphonic analogues of phenylglycine, the position of substituents on the phenyl ring was found to be a key determinant of their inhibitory potency against various aminopeptidases. The differential binding affinities observed for positional isomers are often attributed to the specific interactions the substituted phenyl ring can form within the hydrophobic S1 pocket of the enzyme. A substituent at a particular position might lead to favorable interactions, while at another position, it could cause steric clashes with amino acid residues in the binding site, thereby reducing the inhibitor's affinity. The precise effect of positional isomerism is highly dependent on the specific architecture of the enzyme's active site.

Modifications of the Phosphonic Acid Moiety

The phosphonic acid group is a critical component of this compound, serving as a key anchoring point within the enzyme's active site and acting as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis. nih.gov Modifications to this moiety, such as esterification or its replacement with bioisosteric groups, can have significant consequences for the inhibitor's biological activity.

Esterification of the phosphonic acid, for example, to form phosphonate esters, can alter the molecule's charge distribution and its ability to interact with key residues in the active site, such as the catalytic metal ions in metalloenzymes. While specific inhibitory data for phosphonate esters of this compound are not widely available, it is generally understood that such modifications would likely impact the binding affinity, as the negatively charged phosphonate is often crucial for strong interactions.

The replacement of the phosphonic acid group with other acidic functionalities that can act as bioisosteres is another strategy explored in medicinal chemistry. The goal of such replacements is to maintain or improve the binding affinity while potentially altering other properties like cell permeability or metabolic stability. The tetrahedral geometry and the ability to engage in similar hydrogen bonding and electrostatic interactions are key considerations when selecting a suitable bioisostere for the phosphonic acid group.

Comparison with Phosphinic and Phosphonous Acid Analogues

The replacement of the phosphonic acid moiety in this compound with phosphinic or phosphonous acid groups significantly impacts its biological activity. Phosphonic and phosphinic acids are recognized as effective mimics of the tetrahedral transition state of peptide bond hydrolysis, a key feature in their role as enzyme inhibitors. nih.govresearchgate.net

Phosphinic acid analogues, where one of the hydroxyl groups of the phosphonic acid is replaced by a hydrogen or an alkyl/aryl group, have been synthesized and evaluated. wiley.com For instance, phosphinic pseudodipeptides have been developed as valuable building blocks for potent inhibitors of metalloproteases and aspartyl proteases. mdpi.com Specifically, phosphinic acid analogues of homophenylalanyl-phenylalanine have shown inhibitory activity against leucine (B10760876) aminopeptidase (B13392206). researchgate.net The general consensus is that while both phosphonic and phosphinic acid derivatives are potent inhibitors, the specific context of the enzyme's active site determines which moiety confers optimal activity. nih.gov

Phosphonous acids, being less explored, are generally considered less stable. However, their derivatives have been utilized in synthetic pathways to generate phosphonopeptides. mdpi.com The relative inhibitory potential often follows the order of phosphonic > phosphinic, though exceptions exist depending on the target enzyme. nih.gov

Table 1: Comparison of Phosphorus Acid Analogues

| Feature | Phosphonic Acid | Phosphinic Acid | Phosphonous Acid |

|---|---|---|---|

| Structure | R-P(O)(OH)₂ | R-P(O)(OH)H or R-P(O)(OH)R' | R-P(OH)₂ |

| Analogy | Mimics tetrahedral transition state of peptide hydrolysis. nih.govresearchgate.net | Also mimics the tetrahedral transition state. mdpi.com | Less common as a direct mimic. |

| Inhibitory Activity | Generally potent inhibitors of various enzymes. researchgate.netnih.gov | Potent inhibitors, activity can be comparable or slightly lower than phosphonates. researchgate.netnih.gov | Less studied as direct inhibitors. |

| Stability | Generally stable. nih.gov | Generally stable. nih.gov | Less stable, often used as synthetic intermediates. mdpi.com |

Role of Phosphonate Ionization State and Metal Chelation

The phosphonate group of this compound is a key contributor to its biological activity, largely due to its ionization state and ability to chelate metal ions. Aminophosphonic acids possess unique acidic properties, with multiple pKa values that allow them to exist in different ionic forms depending on the pH of the environment. mdpi.com This is crucial for their interaction with the active sites of enzymes, which often contain charged residues.

The ability of the phosphonate group to chelate metal ions is particularly important for its inhibition of metalloenzymes. researchgate.net Aminophosphonic acids are effective chelating agents for a variety of metal ions, including those found in the active sites of enzymes like zinc (in aminopeptidases) and magnesium. tandfonline.comiex-resin.com The stability of the metal-ligand complexes formed is influenced by the higher basicity of the phosphonate ligands and the formation of favorable chelate rings. tandfonline.com Transition metal ions tend to bind to the phosphonate, carboxylate, and amine groups, while alkaline earth metals show a preference for the phosphonate moiety. tandfonline.com This chelation can either directly inhibit the enzyme by binding to the catalytic metal ion or stabilize the inhibitor within the active site, enhancing its potency. The binding affinity is pH-dependent, with aminophosphonic resins maintaining effectiveness over a broad pH range. felitecn.com

Table 2: Ionization and Metal Chelation Properties

| Property | Description | Significance in Biological Activity |

|---|---|---|

| Ionization State | The phosphonic acid group has multiple pKa values, resulting in different ionic forms at varying pH levels. mdpi.com | The specific ionization state influences the electrostatic interactions with amino acid residues in the enzyme's active site, affecting binding affinity. |

| Metal Chelation | The phosphonate group acts as an effective chelator for divalent and trivalent metal ions, particularly transition metals like Zn(II), Cu(II), and Ni(II). researchgate.nettandfonline.com | Crucial for the inhibition of metalloenzymes, where the phosphonate group can coordinate with the catalytic metal ion, disrupting its function. researchgate.net |

| Complex Stability | Forms stable complexes with metal ions due to the basicity of the phosphonate and favorable chelate ring formation. tandfonline.com | The stability of the enzyme-inhibitor-metal complex contributes to the overall inhibitory potency. |

Exploration of Structural Homologues and Extended Peptide Analogues

To further probe the SAR of this compound, researchers have synthesized and evaluated a range of structural homologues and extended peptide analogues. These studies have provided deeper insights into the optimal chain length and the effect of incorporating the phosphonic acid moiety into larger peptide structures.

Homophenylalanine-Based Phosphonic Acid Derivatives

Homophenylalanine, which contains an additional methylene (B1212753) group in its side chain compared to phenylalanine, has been used to create phosphonic acid derivatives with altered spatial properties. Studies comparing phosphonic acid analogues of phenylalanine and homophenylalanine have revealed that the latter often exhibit higher inhibitory potential against certain enzymes, such as alanyl aminopeptidases. nih.govnih.gov

For instance, a library of homophenylalanine phosphonic acid analogues showed submicromolar inhibition constants for human alanyl aminopeptidase (hAPN). nih.gov The increased chain length of the homophenylalanine side chain can allow for more optimal interactions with the enzyme's binding pocket. Molecular modeling simulations have supported these findings, indicating that the longer side chain of homophenylalanine analogues can better occupy the hydrophobic pocket of the enzyme. nih.govnih.gov

Table 3: Inhibitory Activity of Phenylalanine vs. Homophenylalanine Phosphonic Acid Analogues

| Compound Type | Target Enzyme | Inhibitory Potential | Key Finding |

|---|---|---|---|

| Phenylalanine Phosphonic Acid Analogues | Alanyl Aminopeptidases (pAPN, hAPN) | Micromolar to submicromolar inhibition. nih.gov | Serve as a baseline for comparison. |

| Homophenylalanine Phosphonic Acid Analogues | Alanyl Aminopeptidases (pAPN, hAPN) | Generally higher inhibitory potential than phenylalanine analogues. nih.govnih.gov | The extended side chain leads to improved binding in the enzyme's active site. nih.gov |

| 1-amino-3-(3-fluorophenyl) propylphosphonic acid | hAPN and pAPN | One of the most potent low-molecular inhibitors. nih.gov | Demonstrates the synergistic effect of chain extension and ring substitution. |

Development of Phosphonopeptides and Pseudopeptides

Incorporating this compound into peptide chains has led to the development of phosphonopeptides and pseudopeptides with significant biological activities. nih.govrsc.org These molecules are designed to mimic natural peptide substrates or transition states, making them potent and specific enzyme inhibitors. researchgate.netmdpi.com

Phosphonopeptides can be synthesized with the aminophosphonic acid at the C-terminus or internally, where a phosphonamidate bond replaces a standard peptide bond. nih.govrsc.org These phosphonamidate linkages are more stable to hydrolysis than peptide bonds, making them excellent candidates for developing enzyme inhibitors with improved in vivo stability. nih.gov

Pseudopeptides, on the other hand, incorporate the phosphinic acid moiety. Phosphinic dipeptides have been synthesized and shown to be valuable for creating highly potent inhibitors of zinc metalloproteases and aspartyl proteases. mdpi.com The synthesis of these complex molecules often requires specialized chemical methods distinct from standard peptide synthesis. springernature.com The development of these extended analogues has been instrumental in mapping the subsite specificities of various proteases and in designing targeted therapeutics. researchgate.net

Table 4: Types of Extended Analogues

| Analogue Type | Description | Key Synthetic Feature | Biological Relevance |

|---|---|---|---|

| Phosphonopeptides | Peptides containing an aminophosphonic acid residue, either at the C-terminus or internally via a phosphonamidate bond. nih.govrsc.org | Coupling of N-protected amino acyl donors with aminophosphonate esters. mdpi.com | Potent enzyme inhibitors that mimic peptide substrates or transition states. researchgate.net |

| Pseudopeptides (Phosphinic Peptides) | Peptides where a phosphinic acid moiety replaces a peptide bond or is incorporated into the side chain. mdpi.com | Tandem esterification of α-aminophosphinic and acrylic acids. mdpi.com | Valuable for developing highly potent inhibitors of metalloproteases and aspartyl proteases. mdpi.com |

Computational and Structural Biology Insights into 1 Amino 2 Phenylethyl Phosphonic Acid Interactions

Molecular Docking and Dynamics Simulations

Molecular simulations are powerful tools for elucidating the behavior of (1-Amino-2-phenylethyl)phosphonic acid within enzyme active sites, predicting how it binds and the conformational effects of this binding.

Computational and experimental studies have focused on understanding the binding of this compound to metalloenzymes, particularly carboxypeptidase A. Spectroscopic investigations of the cobalt(II)-substituted enzyme suggest that the inhibitor binds in a 1:1 ratio directly to the metal ion. nih.gov The proposed binding mode involves the phosphonate (B1237965) group coordinating with the metal, while the aromatic phenyl group occupies the S1 hydrophobic pocket of the enzyme. nih.gov This interaction is a key determinant of its inhibitory activity.

X-ray diffraction studies have provided a more detailed picture of the binding mode. In the complex with carboxypeptidase A, the (S)-(+)-enantiomer of this compound is observed to bind in two distinct orientations within the S1 and S'1 sites, each with approximately 50% occupancy. nih.gov In this model, the phosphonate group acts as a crucial anchor, binding in a monodentate fashion to the active site zinc ion. nih.gov Further stability is conferred by hydrogen bonds between the phosphonate oxygen atoms and the residue Arg127. nih.gov In one of the observed orientations, the inhibitor's amino group forms a hydrogen bond with Glu270. nih.gov This multi-point interaction network explains the compound's role as an effective enzyme inhibitor. While detailed binding modes are established, specific quantitative affinities from these structural studies are not explicitly detailed.

| Inhibitor Moiety | Enzyme Residue/Component | Interaction Type | Reference |

|---|---|---|---|

| Phosphonate Group | Zinc (Zn²⁺) Ion | Monodentate Coordination | nih.gov |

| Phosphonate Oxygen Atoms | Arg127 | Hydrogen Bonds | nih.gov |

| Amino Group | Glu270 | Hydrogen Bond (in one orientation) | nih.gov |

| Phenyl Group | S1 Hydrophobic Pocket | Hydrophobic Interaction | nih.gov |

The binding of an inhibitor to an enzyme's active site is often a dynamic process that can induce conformational changes in both the ligand and the protein. X-ray diffraction data for the this compound-carboxypeptidase A complex reveals significant flexibility. The inhibitor is modeled in two different orientations in the S1 and S'1 pockets, indicating that the active site can accommodate the ligand in multiple poses. nih.gov This suggests a degree of conformational plasticity within the enzyme's active site upon inhibitor binding.

While specific molecular dynamics (MD) simulation studies detailing the full range of motion for this particular complex are not extensively covered in the available literature, the structural data implies that active site loops may adjust to optimally position the inhibitor. nih.gov Such conformational adjustments are critical for understanding the complete mechanism of inhibition and for the rational design of new, more potent inhibitors. General studies on other enzymes have shown that mutations and ligand binding can lead to significant structural fluctuations and alterations in the flexibility of active site regions, which in turn affects substrate binding and catalytic efficiency.

Quantum Chemical Studies on Electronic Properties and Reactivity

Quantum chemistry provides fundamental insights into the electronic characteristics of this compound, which are essential for understanding its reactivity and interaction with biological molecules.

Detailed pharmacophore models for this compound derived from electronic structure calculations are not widely available in the reviewed literature. However, the key pharmacophoric features can be inferred from its structure and known binding modes. A pharmacophore model for this compound would include a negatively charged/ionizable group (the phosphonate), a hydrogen bond donor (the amino group), and a hydrophobic aromatic feature (the phenyl ring). Electronic structure calculations would be essential to quantify the electrostatic potential and partial charges on these groups, refining the pharmacophore model for use in virtual screening and the design of new analogues.

The protonation state of this compound is critical for its binding to enzyme active sites, as it dictates the potential for ionic interactions and hydrogen bonding. The molecule contains both a basic amino group and an acidic phosphonic acid group. Computational methods, including those based on quantum chemical calculations with solvation models, are used to predict the pKa values of such functional groups. kyushu-u.ac.jp

For amino acids and their analogues, the protonation state often results in a zwitterion at physiological pH. peerj.com Structural studies of similar aminophosphonic acids have confirmed that they exist as zwitterions in the solid state, with the amino group being protonated (-NH3+) and the phosphonic acid group being deprotonated (-PO3H⁻ or -PO3²⁻). This zwitterionic form is the most likely state in a biological environment. The negatively charged phosphonate group is crucial for coordinating with the positively charged zinc ion in the active site of carboxypeptidase A, while the protonated amino group can act as a hydrogen bond donor. nih.gov

X-ray Crystallography and Advanced NMR Spectroscopy of Enzyme-Inhibitor Complexes

High-resolution structural methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for visualizing the interactions between this compound and its enzyme targets at an atomic level.

An X-ray diffraction study of the complex between carboxypeptidase A and (S)-(+)-1-amino-2-phenylethylphosphonic acid has been successfully performed at a resolution of 0.23 nm. nih.gov The resulting electron density map clearly shows the inhibitor bound in the active site. This structural data confirmed that the phosphonate group binds directly to the catalytic zinc ion and forms hydrogen bonds with Arg127, while the amino group interacts with Glu270. nih.gov A key finding was the presence of the inhibitor in two distinct orientations, highlighting the flexibility of the interaction. nih.gov

Spectroscopic investigations, often involving NMR, provide complementary data. Studies on the cobalt(II)-substituted version of carboxypeptidase A, a technique often used to make metalloenzymes more amenable to certain spectroscopic methods, support the binding mode identified by crystallography. nih.govnih.gov Furthermore, advanced NMR techniques are crucial for characterizing aminophosphonic acids themselves. Multinuclear NMR, including ¹H, ¹³C, and ³¹P NMR, is used to confirm the structure and purity of these compounds. In the context of enzyme-inhibitor complexes, ³¹P NMR is particularly powerful for probing the chemical environment of the phosphonate group upon binding to the active site, providing direct evidence of ligand-target engagement.

| Technique | System Studied | Key Findings | Reference |

|---|---|---|---|

| X-ray Crystallography | Carboxypeptidase A + (S)-(+)-inhibitor | Determined binding mode at 0.23 nm resolution; identified key interactions with Zn²⁺, Arg127, Glu270; revealed two inhibitor orientations. | nih.gov |

| Spectroscopy (on Co(II)-enzyme) | Carboxypeptidase A + (S)-(+)-inhibitor | Confirmed 1:1 binding ratio; phosphonate group binds to the metal; phenyl group in S1 pocket. | nih.gov |

| NMR Spectroscopy (general) | Aminophosphonic acids | ¹H, ¹³C, and ³¹P NMR are standard for characterization; ³¹P NMR is sensitive to the phosphonate group's environment upon binding. |

High-Resolution Structural Elucidation of Active Site Interactions

The interaction of this compound with enzyme active sites is characterized by specific, high-affinity contacts, primarily involving its constituent phosphonate and amino groups. Spectroscopic investigations of its complex with cobalt(II)-substituted carboxypeptidase A indicate that the inhibitor binds directly to the active site metal ion. nih.gov It is proposed that the phosphonate group coordinates with the metal center, a common binding mode for phosphonate-based inhibitors. nih.gov

While high-resolution crystal structures for this compound itself bound to an enzyme are not broadly available in the provided search results, detailed insights can be drawn from analogues. For instance, a high-resolution (0.7 Å) single-crystal X-ray structure of (R)-2-amino-1-hydroxyethylphosphonic acid reveals its existence as a zwitterion in the solid state, with one proton from the phosphonic acid group transferred to the amino group. mdpi.com This creates a phosphonate anion and an ammonium (B1175870) cation, which engage in a complex network of intermolecular hydrogen bonds. mdpi.com When this analogue is bound to the PhnZ enzyme, its phosphonic acid group is fully deprotonated and coordinates directly to one of the iron atoms in the enzyme's active site. mdpi.com This suggests that the binding of this compound likely involves the deprotonated phosphonate moiety forming strong ionic and hydrogen bonds within the target's active site.

The molecule typically binds in a 1:1 ratio with the enzyme. nih.gov The binding is further stabilized by interactions involving the phenyl and amino groups, which engage with specific pockets and residues within the active site, as detailed in the following section.

Identification of Key Residues and Substrate Binding Pockets (e.g., S1 hydrophobic pocket)

The specificity of this compound as an inhibitor is largely determined by the precise fit of its functional groups into corresponding pockets within the enzyme's active site. A critical interaction involves the compound's phenyl group. In the case of its binding to carboxypeptidase A, the aromatic phenyl ring is positioned within the S1 hydrophobic pocket. nih.gov This pocket is a well-defined cavity that favorably accommodates nonpolar side chains, and the seating of the phenyl group within it is a primary determinant of binding affinity.

This interaction is highly specific; while the inhibitor occupies the catalytic center and the S1 pocket, it leaves other regions, such as the S'1 site, accessible. This allows for the formation of a ternary complex where another molecule, such as L-Phenylalanine, can bind to the available S'1 site of the enzyme-inhibitor adduct. nih.gov

The identification of such key interactions is often the result of extensive experimental validation, including mutagenesis studies. In related systems, such as the S1P1 receptor, computational models are validated by systematically mutating hypothesized residues within the binding pocket and measuring the effect on ligand binding and receptor activation. nih.gov This process has allowed for the mapping of numerous residues that line hydrophobic ligand binding pockets. nih.gov For this compound, the key interacting components are the metal ion at the catalytic center, the residues forming the S1 hydrophobic pocket, and amino acids capable of hydrogen bonding with the inhibitor's amino and phosphonate groups.

Table 1: Key Interactions of this compound with Carboxypeptidase A

| Inhibitor Moiety | Interacting Enzyme Component | Type of Interaction | Reference |

| Phosphonate Group | Active Site Metal Ion (e.g., Co(II)) | Direct coordination, Ionic bonding | nih.gov |

| Phenyl Group | S1 Hydrophobic Pocket | Hydrophobic interactions, van der Waals forces | nih.gov |

| Amino Group | Active Site Residues | Hydrogen bonding | mdpi.com |

Conformational Analysis of Bound this compound and Analogues

The conformation of this compound and its analogues, both in the free state and when bound to a target, is crucial for its biological activity. X-ray crystallography of similar small aminophosphonic acids provides significant insight into their preferred stereochemistry.

Analysis of (R)-2-amino-1-hydroxyethylphosphonic acid, a structural analogue, shows that the molecule adopts a conformation where the phosphorus and nitrogen atoms are antiperiplanar to each other. mdpi.com This is defined by a P–C(1)-C(2)-N torsion angle of 173.8° in the pure crystalline form. mdpi.com Remarkably, this conformation is maintained when the molecule is bound to its target enzyme, PhnZ, where the corresponding torsion angle is 174.2°. mdpi.com This suggests that the low-energy conformation of the free molecule is highly complementary to the geometry of the enzyme's active site, minimizing the entropic penalty upon binding. The molecule exists as a zwitterion in its pure crystal form, a state that is also relevant for its interactions in a biological environment. mdpi.com

The binding of this compound to carboxypeptidase A results in a binary adduct with a specific conformation that does not fully obstruct the active site. nih.gov The inhibitor's orientation allows for a separate molecule, L-Phenylalanine, to subsequently bind to the S'1 site, forming a ternary complex. nih.gov This indicates that the bound conformation of this compound is compact and precisely oriented, leveraging the S1 pocket and the catalytic center while leaving adjacent subsites open.

Table 2: Conformational Data for (R)-2-amino-1-hydroxyethylphosphonic Acid (Analogue)

| Parameter | Value (Pure Crystal) | Value (Bound to PhnZ Enzyme) | Reference |

| P–C(1)-C(2)-N Torsion Angle | 173.8° | 174.2° | mdpi.com |

| Molecular State | Zwitterionic | Deprotonated phosphonate | mdpi.com |

Structure-Based Design Principles for the Development of Specific Biological Probes

The detailed structural knowledge of how this compound and its analogues bind to their targets provides a powerful foundation for the rational design of specific biological probes. Structure-based design leverages the three-dimensional information of the ligand-protein complex to create novel molecules with enhanced properties, such as improved affinity, selectivity, or the inclusion of reporter functionalities.

A key principle is the modification of the parent scaffold to form additional favorable interactions with the target protein. For example, in the design of inhibitors for protein-tyrosine phosphatase 1B (PTP1B), phosphonic acid-containing molecules were rationally modified. nih.gov X-ray structures of the initial inhibitor-enzyme complex revealed nearby residues, such as Arg47, that were not engaged by the inhibitor. nih.gov New analogues were then designed to include acidic functional groups strategically placed to interact with this arginine residue. This approach, guided by molecular dynamics calculations, led to new compounds with significantly higher binding affinity, validating the design principle. nih.gov

Another principle involves using the validated ligand-binding pocket as a pharmacophore model for in silico (computational) screening of large chemical libraries. nih.gov By defining the essential features required for binding—such as a hydrophobic moiety to fit the S1 pocket and a negatively charged group for metal coordination—novel scaffolds that mimic this compound can be identified virtually before being synthesized and tested. nih.gov

Furthermore, for the development of biological probes for detection or imaging, the core structure of this compound can be conjugated to a reporter group, such as a fluorescent dye. The design of such probes focuses on linking the recognition part of the molecule (the aminophosphonic acid scaffold) to a signaling part (the fluorophore) without disrupting the key interactions required for binding. biorxiv.org The development of BODIPY-based fluorescent reporters, for example, shows how a core dye structure can be modified to create probes that produce a distinct photophysical response upon interaction with a target molecule, enabling high-sensitivity detection. biorxiv.orgresearchgate.net

Advanced Analytical Techniques for Research on 1 Amino 2 Phenylethyl Phosphonic Acid

Spectroscopic Methods for Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular interactions and structural characteristics of (1-Amino-2-phenylethyl)phosphonic acid and its complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of molecules. For phosphorus-containing compounds like this compound, ³¹P NMR is a particularly powerful tool. The ³¹P nucleus has a wide range of chemical shifts that are highly sensitive to its local chemical environment, making it an excellent probe for studying enzymatic reactions and identifying intermediates. For instance, in studies of aminophosphonate metabolism, ³¹P NMR can distinguish between the parent compound and its acetylated or phosphoribosylated intermediates, as each species exhibits a unique chemical shift. researchgate.net

In the context of enzyme inhibition, NMR spectroscopy was instrumental in a study of carboxypeptidase A, where it was used to investigate the binding of the S(+) enantiomer of this compound to the cobalt(II)-substituted form of the enzyme. nih.gov Such studies can confirm the formation of the enzyme-inhibitor complex and provide insights into the binding mode.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are vital for the unambiguous assignment of all proton and carbon signals in the molecule, which is a prerequisite for detailed structural analysis of the compound and its complexes with biomolecules. researchgate.net Furthermore, advanced NMR methods employing chiral solvating agents can be used to differentiate between the enantiomers of chiral phosphorus compounds, which is critical for stereochemical studies. nih.gov

Table 1: Example ³¹P NMR Chemical Shifts for Intermediates of Related Aminoalkylphosphonates This table illustrates how ³¹P NMR can differentiate between a parent compound and its acetylated product, a key technique for identifying metabolic intermediates.

| Compound | Reaction Condition | Product | ³¹P Chemical Shift (δ ppm) |

| Aminomethylphosphonate | Incubation with enzyme and acetyl coenzyme A | N-acetyl-aminomethylphosphonate | 14.3 |